molecular formula C14H16N2O3 B11101917 1,5-diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 184707-47-9

1,5-diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11101917
CAS No.: 184707-47-9
M. Wt: 260.29 g/mol
InChI Key: JSOMAQCTGMCKHW-UHFFFAOYSA-N
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Description

1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a derivative of the 1,5-benzodiazepine family. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry . The structure of this compound includes a benzodiazepine core with acetyl and methyl substituents, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the acylation of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This can be achieved by reacting the parent compound with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve refluxing the mixture to ensure complete acylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar acylation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, altering the compound’s properties.

Scientific Research Applications

1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with biological targets, such as enzymes or receptors. The acetyl and methyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties. The acetyl groups can enhance its reactivity in acylation reactions, while the methyl group may influence its steric and electronic characteristics.

Properties

CAS No.

184707-47-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

1,5-diacetyl-3-methyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C14H16N2O3/c1-9-8-15(10(2)17)12-6-4-5-7-13(12)16(11(3)18)14(9)19/h4-7,9H,8H2,1-3H3

InChI Key

JSOMAQCTGMCKHW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1=O)C(=O)C)C(=O)C

Origin of Product

United States

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